Welcome to the BenchChem Online Store!
molecular formula C13H13FN2 B8325260 9-Amino-7-fluoro-1, 2, 3, 4-tetrahydro-acridine

9-Amino-7-fluoro-1, 2, 3, 4-tetrahydro-acridine

Cat. No. B8325260
M. Wt: 216.25 g/mol
InChI Key: GMTLISNEXFVQLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06130228

Procedure details

Under nitrogen, titanium tetrachloride (0.9 ml, 8.2 mmol) was added to the above enamine (Example 33) (1.5 g, 7.5 mmol) and the stirred mixture was heated at 140° C. for 1 hour. After cooling, 10M-sodium hydroxide solution (20 ml) was added and the mixture heated under reflux for 1 hour. After being allowed to cool, this mixture was filtered and the solids washed with dichloromethane. Any organics in the filtrate were also extracted into dichloromethane. All extracts were combined, dried (Na2SO4), filtered and the solvent evaporated. Kugelrohr distillation (175° C., 0.05 mmHg) gave the product as a pale yellow powder.
Name
enamine
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.9 mL
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9]2[CH2:14][CH2:13][CH2:12][CH2:11][C:10]=2[C:15]#[N:16])=[CH:4][CH:3]=1>[Ti](Cl)(Cl)(Cl)Cl.[OH-].[Na+]>[NH2:16][C:15]1[C:6]2[C:5]([N:8]=[C:9]3[C:10]=1[CH2:11][CH2:12][CH2:13][CH2:14]3)=[CH:4][CH:3]=[C:2]([F:1])[CH:7]=2 |f:2.3|

Inputs

Step One
Name
enamine
Quantity
1.5 g
Type
reactant
Smiles
FC1=CC=C(C=C1)NC1=C(CCCC1)C#N
Name
Quantity
0.9 mL
Type
catalyst
Smiles
[Ti](Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
this mixture was filtered
WASH
Type
WASH
Details
the solids washed with dichloromethane
EXTRACTION
Type
EXTRACTION
Details
Any organics in the filtrate were also extracted into dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
DISTILLATION
Type
DISTILLATION
Details
Kugelrohr distillation (175° C., 0.05 mmHg)

Outcomes

Product
Name
Type
product
Smiles
NC=1C2=CC(=CC=C2N=C2CCCCC12)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.